4-(4-bromophenyl)-2-phenyl-1H-pyrrole
Description
Properties
CAS No. |
862201-35-2 |
|---|---|
Molecular Formula |
C16H12BrN |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C16H12BrN/c17-15-8-6-12(7-9-15)14-10-16(18-11-14)13-4-2-1-3-5-13/h1-11,18H |
InChI Key |
LCICRFUIFZQWDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., bromine, fluorine) improve thermal stability and alter π-π stacking in crystalline phases .
- Bulkier substituents (e.g., tetrahydropyran-2-yloxy ethyl) reduce crystallinity but enhance solubility in polar solvents .
- Functional groups like carboxylic acids or esters enable conjugation or salt formation, critical for pharmaceutical formulations .
Spectroscopic and Analytical Comparisons
- FTIR Data: C=C stretching in bromophenyl-pyrrole derivatives typically appears near 1688 cm⁻¹ (e.g., dithiolene derivatives) . Compounds with phenolic -OH groups (e.g., 4-[1-(4-bromophenyl)-5-propyl-1H-pyrrol-2-yl]phenol) show broad O-H stretches around 3200–3500 cm⁻¹ .
- Elemental Analysis: For C₂₄H₂₀NOBr derivatives, calculated C: 82.91%, H: 4.82%, N: 3.35% (experimental deviations indicate purity challenges in brominated systems) .
Preparation Methods
Comparative Analysis of Methods
Key Findings
- The DABCO-mediated three-component reaction is optimal for high yields and sustainability.
- Microwave synthesis offers time efficiency but requires specialized equipment.
- Cyclocondensation is less efficient but useful for specific substituent patterns.
For precise characterization, nuclear magnetic resonance (NMR) data from analogous compounds include:
- ¹H NMR (CDCl₃) : δ 7.42–7.12 (m, aromatic H), 6.85 (s, pyrrole H).
- ¹³C NMR : Peaks at 132.3 (C-Br), 128.5 (pyrrole C).
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-bromophenyl)-2-phenyl-1H-pyrrole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The Clausson-Kaas pyrrole synthesis is a foundational method for synthesizing substituted pyrroles. For this compound, brominated aryl amines and diketones are condensed under acidic conditions. Key variables include:
- Temperature : Maintaining 80–100°C ensures efficient cyclization.
- Catalyst : Use of acetic acid or p-toluenesulfonic acid (PTSA) enhances reaction rates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .
- Optimization : Reaction monitoring via TLC (Rf ≈ 0.5 in 7:3 hexane/EtOAc) and adjusting stoichiometry of 4-bromophenylamine to 1.2 equivalents improves yield to ~75% .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Key signals include pyrrolic NH (δ 10.2–10.5 ppm, broad singlet), aromatic protons (δ 7.2–7.8 ppm, multiplet for bromophenyl and phenyl groups), and coupling constants (J = 8–9 Hz for adjacent aryl protons) .
- 13C NMR : The brominated carbon resonates at δ 122–125 ppm, while the pyrrole carbons appear at δ 110–120 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 311.0 (calculated for C16H12BrN: 310.02) .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Unreacted starting materials (e.g., 4-bromophenylamine) or over-brominated derivatives.
- Mitigation :
- Use excess diketone (1.5 eq) to drive the reaction to completion.
- Post-synthesis quenching with NaHCO3 removes acidic byproducts.
- Recrystallization in ethanol/water (1:1) enhances purity to >95% .
Advanced Research Questions
Q. How can computational modeling (DFT) predict the electronic properties of this compound for material science applications?
- Methodological Answer :
- Software : Gaussian 16 or ORCA for DFT calculations.
- Parameters : B3LYP/6-31G(d) basis set for geometry optimization; HOMO-LUMO gap analysis reveals electron-withdrawing effects of the bromophenyl group (predicted gap: ~4.2 eV).
- Validation : Compare computed IR spectra with experimental data (e.g., C-Br stretch at 550–600 cm⁻¹) .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 1H NMR spectra?
- Methodological Answer :
- Case Study : Splitting of pyrrole NH signal may indicate tautomerism or solvent effects.
- Resolution :
- Conduct variable-temperature NMR (VT-NMR) to assess dynamic exchange.
- Use deuterated DMSO to stabilize NH protons and reduce line broadening.
- Compare with X-ray crystallography data (e.g., bond angles < 5° deviation from DFT predictions) .
Q. How can reaction kinetics studies improve scalability of this compound synthesis?
- Methodological Answer :
- Kinetic Profiling : Use in situ FTIR to monitor diketone consumption (time-resolved data at 1700 cm⁻¹, C=O stretch).
- Rate Law : Pseudo-first-order kinetics with k ≈ 0.02 min⁻¹ at 90°C.
- Scale-up : Maintain controlled heating (ΔT ± 2°C) and stirring (500 rpm) in a jacketed reactor to prevent localized overheating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
